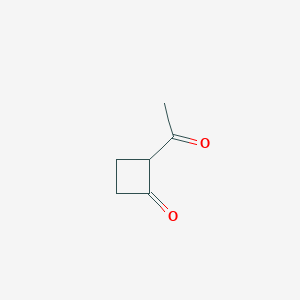

2-Acetylcyclobutan-1-one

Description

2-Acetylcyclobutan-1-one is a cyclobutane derivative featuring a ketone group at position 1 and an acetyl substituent at position 2. Cyclobutanones are strained four-membered ring systems, making them reactive intermediates in organic synthesis.

Properties

CAS No. |

80706-72-5 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

2-acetylcyclobutan-1-one |

InChI |

InChI=1S/C6H8O2/c1-4(7)5-2-3-6(5)8/h5H,2-3H2,1H3 |

InChI Key |

OVAIWZPFBPAUJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetylcyclobutan-1-one can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of electron-rich olefins under specific reaction conditions. This method typically requires the oxidation of one of the substrates to generate a radical cation, which is sufficiently reactive even under mild conditions . Another method involves the use of thionyl chloride and butanone in the presence of benzaldehyde and anhydrous ethanol .

Industrial Production Methods

Industrial production of 2-Acetylcyclobutan-1-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Acetylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert 2-Acetylcyclobutan-1-one into corresponding alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Acetylcyclobutan-1-one include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of 2-Acetylcyclobutan-1-one depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Acetylcyclobutan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: 2-Acetylcyclobutan-1-one is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 2-Acetylcyclobutan-1-one involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The acetyl group in 2-Acetylcyclobutan-1-one likely increases electrophilicity at the ketone, favoring reactions like aldol condensations. In contrast, the long alkenyl chain in 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one may enhance lipophilicity, making it suitable for hydrophobic applications . 1-Benzylcyclobutane-1-carboxylic acid’s carboxylic acid group enables hydrogen bonding, improving solubility in polar solvents compared to non-polar derivatives .

Reactivity and Stability

- Ring Strain : All cyclobutane derivatives exhibit ring strain, but substituents modulate stability. For example, electron-withdrawing groups (e.g., acetyl) may stabilize the ring through conjugation, while bulky groups (e.g., benzyl) could increase steric hindrance .

Biological Activity

2-Acetylcyclobutan-1-one is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-Acetylcyclobutan-1-one features a cyclobutane ring with an acetyl group. Its structure can be represented as follows:

This compound exhibits unique properties that contribute to its biological activities, including lipophilicity and reactivity due to the presence of the carbonyl group.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that 2-acetylcyclobutan-1-one exhibits antimicrobial properties. In a screening of various compounds, it was found to inhibit the growth of Gram-positive bacteria with moderate efficacy. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL against clinical strains of bacteria .

Table 1: Antimicrobial Activity of 2-Acetylcyclobutan-1-one

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Streptococcus pneumoniae | 16 |

2. Cytotoxicity and Apoptosis Induction

The compound has also been evaluated for its cytotoxic effects on cancer cell lines, particularly K562 cells. It was observed that 2-acetylcyclobutan-1-one induces apoptosis through the intrinsic pathway, as evidenced by increased activities of caspases 3 and 7 after exposure .

Table 2: Caspase Activity Induced by 2-Acetylcyclobutan-1-one

| Time (h) | Caspase 3 Activity (%) | Caspase 7 Activity (%) |

|---|---|---|

| 4 | 100 | 100 |

| 12 | 126 | 127 |

| 48 | 231 | 213 |

Case Studies

Case Study: Cytotoxic Effects on K562 Cells

In a controlled laboratory setting, K562 cells were treated with varying concentrations of 2-acetylcyclobutan-1-one. The study aimed to determine the compound's effectiveness in inducing apoptosis. The results indicated a significant increase in caspase activity over time, suggesting that the compound effectively triggers programmed cell death in cancer cells.

The mechanism by which 2-acetylcyclobutan-1-one induces apoptosis appears to involve oxidative stress. The increased concentration of hydrogen peroxide in treated cells suggests that reactive oxygen species may play a role in activating apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.